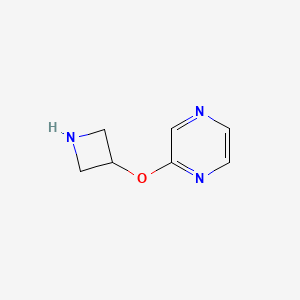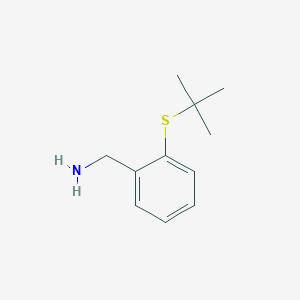
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 3-position of the pyridine ring and a 3-chloro-2-methylanilino group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylaniline and 3-aminopyridine.
Coupling Reaction: The key step involves the coupling of 3-chloro-2-methylaniline with 3-aminopyridine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the compound make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyridines, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloropyridine: This compound is structurally similar but lacks the 3-chloro-2-methylanilino group.
2-Chloro-3-aminopyridine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is unique due to the presence of both the amino and 3-chloro-2-methylanilino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C12H12ClN3/c1-8-9(13)4-2-6-11(8)16-12-10(14)5-3-7-15-12/h2-7H,14H2,1H3,(H,15,16) |
InChI Key |
YCXHFPIFSFZBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol](/img/structure/B8728899.png)

![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)


![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)

